MART-1 (26-35) human
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Overview
Description
MART-1 (26-35) human: is a peptide fragment derived from the MART-1 protein, also known as Melan-A. This peptide corresponds to amino acids 26 to 35 of the MART-1 protein. MART-1 is a differentiation antigen expressed on the surface of melanocytes and is recognized by cytotoxic T cells. It is predominantly found in melanoma cells and is used as a biomarker for diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: MART-1 (26-35) human is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure high purity and proper sequence .
Chemical Reactions Analysis
Types of Reactions: MART-1 (26-35) human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Cleavage from Resin: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The primary product is the MART-1 (26-35) peptide itself, with potential minor by-products being truncated or misfolded peptides .
Scientific Research Applications
Chemistry: MART-1 (26-35) human is used in the study of peptide synthesis techniques and the development of peptide-based assays.
Biology: In biological research, this compound is used to study T cell recognition and immune responses. It serves as a model antigen for investigating the mechanisms of antigen processing and presentation .
Medicine: this compound is widely used in cancer immunotherapy, particularly for melanoma. It is employed in the development of cancer vaccines and adoptive cell therapies. The peptide is used to stimulate MART-1-specific cytotoxic T lymphocytes (CTLs) for targeted cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents for melanoma .
Mechanism of Action
MART-1 (26-35) human exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by MART-1-specific cytotoxic T cells, leading to the activation and proliferation of these T cells. The activated T cells then target and kill melanoma cells expressing the MART-1 antigen .
Molecular Targets and Pathways:
Molecular Targets: MART-1-specific T cell receptors (TCRs) on cytotoxic T cells.
Comparison with Similar Compounds
MART-1 (27-35): A slightly smaller peptide fragment with a different amino acid sequence.
MART-1 (26-35, Leu27): A mutated version of the MART-1 (26-35) peptide with a leucine substitution at position 27.
Uniqueness: MART-1 (26-35) human is unique due to its specific amino acid sequence, which provides a higher binding affinity towards MART-1-specific T cells compared to other variants. This makes it a valuable tool in immunotherapy and cancer research .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIOKRGNEZUFAI-NMIMMQBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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